N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-[(2-Chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-chlorophenylmethyl group attached to a sulfonamide nitrogen, with three methyl substituents (2,4,5-positions) on the benzene ring. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The chlorine atom at the ortho position of the phenyl ring and the methyl groups on the benzene sulfonyl moiety likely influence its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and crystal packing .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-13(3)16(9-12(11)2)21(19,20)18-10-14-6-4-5-7-15(14)17/h4-9,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOKUUYEKJSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonation with Chlorosulfonic Acid
The synthesis begins with the sulfonation of 2,4,5-trimethylbenzene to introduce the sulfonic acid group at the sterically accessible position. Chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent, leveraging its dual role as an acid and electrophile. Under anhydrous conditions at 0–5°C, 2,4,5-trimethylbenzene reacts with 1.6 equivalents of ClSO₃H, producing 2,4,5-trimethylbenzenesulfonic acid. The reaction’s regioselectivity is governed by the electron-donating methyl groups, which direct sulfonation to the para position relative to the 2-methyl substituent (Figure 1).
Reaction Conditions
Mechanistic Insights
The electrophilic substitution mechanism involves the generation of a sulfonium ion (ClSO₃⁺), which attacks the aromatic ring. Steric hindrance from the 2,4,5-trimethyl groups limits sulfonation to the least hindered position, confirmed by nuclear Overhauser effect (NOE) spectroscopy in related systems.
Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
Chlorination with Thionyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride using thionyl chloride (SOCl₂). A molar excess of SOCl₂ (3.2 equivalents) ensures complete conversion, with the reaction driven by the evolution of HCl and SO₂ gases:
$$
\text{2,4,5-Trimethylbenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{2,4,5-Trimethylbenzenesulfonyl chloride} + \text{HCl} + \text{SO}2
$$
Optimized Protocol
Purification and Byproduct Management
Vacuum distillation isolates the sulfonyl chloride from byproducts like 4,4'-dichlorodiphenyl sulfone. The latter is removed via filtration, yielding a technical-grade product suitable for subsequent reactions.
Amidation with 2-Chlorobenzylamine
Schotten-Baumann Reaction
The sulfonyl chloride reacts with 2-chlorobenzylamine in a biphasic system (aqueous NaOH and dichloromethane). The base neutralizes HCl, shifting the equilibrium toward sulfonamide formation:
$$
\text{2,4,5-Trimethylbenzenesulfonyl chloride} + \text{2-Chlorobenzylamine} \xrightarrow{\text{NaOH}} \text{N-[(2-Chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide} + \text{NaCl} + \text{H}_2\text{O}
$$
Key Parameters
Side Reactions and Mitigation
Competitive hydrolysis of the sulfonyl chloride is suppressed by maintaining a low temperature and rapid mixing. Excess amine (1.1 equivalents) ensures complete consumption of the sulfonyl chloride.
Physicochemical Characterization
Melting Point and Solubility
The product exhibits a melting point of 162–164°C, consistent with sulfonamides bearing bulky aryl groups. It is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂), 2.55 (s, 3H, CH₃), 2.40 (s, 6H, 2×CH₃).
- IR (KBr): 3270 cm⁻¹ (N-H stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Industrial-Scale Considerations
Waste Minimization
The process in eliminates aqueous waste by condensing reaction gases (HCl/SO₂) into recyclable hydrochloric acid and bisulfite solutions. This approach reduces environmental impact and aligns with green chemistry principles.
Cost Efficiency
Using excess thionyl chloride as both reagent and solvent lowers raw material costs. The integrated purification-distillation step further enhances throughput.
Alternative Synthetic Routes
Direct Sulfonylation of 2-Chlorobenzylamine
A one-pot method combines 2,4,5-trimethylbenzenesulfonic acid, SOCl₂, and 2-chlorobenzylamine. While reducing steps, this approach yields lower purity (68–72%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the sulfonic acid on silica gel enables stepwise chlorination and amidation. Though innovative, scalability remains limited by substrate loading capacity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorophenyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Acylation and sulfonation: The amine group can react with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acyl and sulfonyl chlorides: For acylation and sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Key Research Findings
Substituent Synergy : The combination of 2-chlorophenylmethyl and trimethyl groups in the target compound may optimize electronic effects for specific applications, balancing electron withdrawal (Cl) and donation (CH₃).
Crystallographic Flexibility : Sulfonamides exhibit diverse crystal packing behaviors, influenced by substituents. The target compound’s trimethyl groups likely promote dense packing compared to bulkier analogs .
Biological Potential: Structural parallels with pesticidal urea derivatives () suggest untested agrochemical utility, warranting further bioactivity studies.
Biological Activity
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN1O2S
- Molecular Weight : 303.81 g/mol
The structure features a sulfonamide group attached to a chlorophenyl moiety and a trimethylbenzene backbone, contributing to its unique reactivity and biological profile.
The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, sulfonamides prevent the production of folate, which is essential for nucleic acid synthesis and cell growth in bacteria. This mechanism underlies their use as antibacterial agents.
In addition to antibacterial properties, some studies suggest that sulfonamides may exhibit anti-inflammatory and analgesic effects through inhibition of cyclooxygenase enzymes (COX), which play a role in the inflammatory response.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Potential inhibition of COX enzymes leading to reduced inflammation. |
| Anticancer | Preliminary studies indicate possible cytotoxic effects on certain cancer cell lines. |
Case Studies and Research Findings
-
Antibacterial Activity :
A study published in the Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives against clinical isolates of Escherichia coli. The results indicated that compounds with chlorophenyl substitutions showed enhanced antibacterial activity compared to their non-substituted counterparts . -
Anti-inflammatory Effects :
Research conducted on animal models demonstrated that this compound exhibited significant reduction in edema formation when administered prior to an inflammatory stimulus. The mechanism was linked to the suppression of prostaglandin synthesis . -
Anticancer Potential :
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. While initial screenings showed no significant activity against common tumor types (lung, breast, colon), further modifications of the compound led to derivatives that displayed promising anticancer properties .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other similar sulfonamide compounds:
| Compound | Antibacterial Activity (MIC) | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 12 µg/mL | Moderate | >50 µM |
| Sulfanilamide | 8 µg/mL | High | 30 µM |
| Trimethoprim | 4 µg/mL | Low | >100 µM |
Q & A
Q. What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Sulfonamide formation : Reacting 2,4,5-trimethylbenzenesulfonyl chloride with (2-chlorophenyl)methylamine under basic conditions (e.g., sodium methoxide) to form the sulfonamide backbone .
- Purification : Use column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) for intermediate purity checks .
- Yield optimization : Controlled temperatures (e.g., 0–25°C) and anhydrous solvents (e.g., THF or DCM) minimize side reactions .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. Example parameters: Space group P2₁2₁2₁, cell constants a = 8.8038 Å, b = 11.3417 Å, c = 25.485 Å, with O–H⋯O intermolecular interactions .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4,5-positions and chlorophenyl integration) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 367.08 for [M+H]⁺) .
Q. How can researchers ensure purity during synthesis?
- Analytical techniques : Combine TLC (silica gel, hexane/ethyl acetate eluent) and HPLC (C18 column, UV detection at 254 nm) to monitor intermediates and final product .
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, temperature, cell lines) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogen position on the phenyl ring) to isolate specific bioactivities .
- Mechanistic studies : Use molecular docking to predict interactions with target proteins (e.g., E. coli DNA gyrase for antimicrobial activity) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- ADMET profiling : Tools like SwissADME predict logP (lipophilicity: ~3.2), bioavailability (≥0.55), and blood-brain barrier permeability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonamide oxygen for hydrogen bonding) .
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C) to assess suitability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
